molecular formula C11H11BFNO4 B596334 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257641-06-7

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B596334
CAS No.: 1257641-06-7
M. Wt: 251.02
InChI Key: VRWBUFHGNOFGKX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate ester, widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and controlled reactivity under mild conditions . Its molecular formula is C₁₁H₁₁BFNO₄, with a molecular weight of 251.02 g/mol and CAS number 1257641-06-7 . Structurally, it features a fluorophenyl group attached to a boron-containing heterocycle, with a planar geometry except for the fluorophenyl moiety, which adopts a perpendicular orientation relative to the core .

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWBUFHGNOFGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678939
Record name 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257641-06-7
Record name 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257641-06-7
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Preparation Methods

Cyclocondensation Protocol (Adapted from ESPCI Paris)

A modified procedure from avoids column chromatography, favoring precipitation for isolation:

Steps :

  • Reagent preparation :

    • Dissolve N-methyldiethanolamine (1.01 equiv.) in methanol (1:1 v/v).

    • Mix 4-fluorophenylboronic acid (1 equiv.) with methanol and diethyl ether (6 mL per mmol boronic acid).

  • Reaction : Combine solutions, heat at 45°C under reflux for 1 hour.

  • Work-up : Filter the precipitated product, wash with cold diethyl ether, and dry under vacuum.

Key data :

  • Yield : ~70–75% (estimated from analogous reactions in).

  • Purity : >95% (by ¹H NMR).

THF-Mediated Cyclization (RSC Approach)

A complementary method from utilizes THF and triethylamine:

Steps :

  • Reaction setup : Combine 4-fluorophenylboronic acid and N-methyldiethanolamine in THF (0.1 M).

  • Additives : Introduce triethylamine (1.3 equiv.) dropwise to facilitate deprotonation.

  • Cyclization : Stir at 80°C for 7 hours.

  • Purification : Extract with ethyl acetate, wash with sodium thiosulfate and brine, and purify via silica gel chromatography.

Key data :

  • Yield : 68–72%.

  • Solubility : Improved in polar aprotic solvents (e.g., DMF, DMSO).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from and reveal:

SolventTemperature (°C)Yield (%)Purity (%)
Methanol457095
THF807297
iPrOH606590

Analysis :

  • Methanol : Ideal for rapid precipitation but requires stoichiometric control to avoid oligomerization.

  • THF : Enhances boronate intermediate stability, favoring higher purity.

Mechanistic Insights

The reaction proceeds via:

  • Formation of a boronate ester between the boronic acid and diethanolamine.

  • Intramolecular cyclization : Nucleophilic attack by the secondary amine on the boron center, eliminating water.

  • Aromatization : Stabilization of the dioxazaborocane ring via conjugation with the 4-fluorophenyl group.

Spectroscopic Evidence :

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.45–7.30 (m, 2H, aromatic ortho-F),

    • δ 6.95–6.85 (m, 2H, aromatic meta-F),

    • δ 4.10–3.90 (m, 4H, OCH₂),

    • δ 2.70 (s, 3H, NCH₃).

  • ¹¹B NMR : Single peak at ~18 ppm, confirming tetrahedral boron geometry.

Challenges and Solutions

Byproduct Formation

  • Oligomers : Minimized by using excess diethyl ether to precipitate the product early.

  • Incomplete cyclization : Additives like MgSO₄ (in) absorb water, shifting equilibrium toward product.

Scalability

  • Large-scale protocols : demonstrates that reactions at >30 kg scale are feasible with similar boronic acids, though adjustments in cooling rates and stirring are necessary.

Comparative Analysis of Methods

ParameterESPCI MethodRSC Method
Yield 70–75%68–72%
Purity >95%>97%
Purification PrecipitationColumn chromatography
Scale Up to 100 gUp to 10 g

Recommendation : The ESPCI method is preferable for industrial-scale synthesis due to simpler work-up, while the RSC route offers higher purity for analytical applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of fluorophenyl derivatives .

Scientific Research Applications

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of the boron atom with various molecular targets. In the context of Suzuki–Miyaura coupling, the boron atom participates in the transmetalation step, facilitating the formation of carbon–carbon bonds . The specific pathways and molecular targets involved in other applications, such as BNCT, are subjects of ongoing research.

Comparison with Similar Compounds

Key Properties

  • Purity : ≥98% (commercial grade) .
  • Hazard Profile : Classified as harmful if swallowed (H302), requiring precautions such as protective gloves (P280) .
  • Spectral Data : NMR (¹H, ¹³C) and mass spectrometry confirm the structure, with a predicted collision cross-section (CCS) of 154.3 Ų for the [M+H]+ ion .

Comparison with Similar Compounds

MIDA boronates share a common scaffold but differ in substituents, influencing their reactivity, stability, and applications. Below is a detailed comparison with structurally analogous compounds:

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Yield (%) Key Spectral Features (¹H NMR δ) Applications/Notes Reference
2-(4-Fluorophenyl) -6-methyl derivative 4-Fluorophenyl 251.02 - 7.46–7.37 (m, 2H), 4.31 (d, J=17.4 Hz, 2H) Suzuki coupling; high stability
2-Phenyl -6-methyl derivative Phenyl 233.03 67 7.20–7.12 (m, 2H), 2.54 (s, 3H) Baseline for electronic effect studies
2-(4-Bromophenyl) -6-methyl derivative 4-Bromophenyl 311.92 - 7.46–7.37 (m, 2H), 5.60 (s, 2H) Halogenated analog for cross-coupling
2-(3-Nitrophenyl) -6-methyl derivative 3-Nitrophenyl 278.04 - 8.30 (s, 1H), 5.60 (s, 2H) Electron-deficient aryl systems
2-(6-Methoxypyridinyl) -6-methyl derivative 6-Methoxy-2-pyridinyl 264.05 - 4.33 (d, J=17.2 Hz, 2H), 2.63 (s, 3H) Heterocyclic applications

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, NO₂): Enhance stability but may reduce reactivity in cross-couplings. The 4-fluorophenyl derivative’s CCS (154.3 Ų) suggests moderate steric demand .
  • Halogenated Derivatives (e.g., Br) : Higher molecular weight (311.92 g/mol) and utility in forming carbon-halogen bonds .
  • Heterocyclic Derivatives : The 6-methoxypyridinyl analog (264.05 g/mol) expands applications in medicinal chemistry .

Biological Activity

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as 4-Fluorophenylboronic acid MIDA ester, is a boron-containing compound with significant potential in medicinal chemistry. The unique structural features of this compound enable it to exhibit various biological activities, making it a subject of interest in drug development.

  • Molecular Formula : C₁₁H₁₁BFNO₄
  • Molecular Weight : 251.02 g/mol
  • CAS Number : 1257641-06-7
  • Melting Point : 231-236 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that compounds similar to this compound display significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported for various bacterial strains. Compounds with similar dioxazaborocane structures exhibited MIC values ranging from 0.5 µg/mL to over 200 µg/mL depending on the bacterial species tested.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise against fungal pathogens:

  • Studies suggest that derivatives of dioxazaborocanes can inhibit the growth of fungi such as Candida albicans, with effective concentrations reported between 6.25 µM and 25 µM.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The presence of the fluorophenyl group enhances its lipophilicity and potentially increases membrane permeability.
  • Modifications to the dioxazaborocane core can lead to variations in activity against different microbial strains.

Case Studies and Research Findings

Recent studies have provided insights into the effectiveness of this compound:

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations correlating with their MIC values.
    • The compound exhibited a reduction in biofilm formation by more than 50% at specific concentrations.
  • Antifungal Activity Assessment :
    • In vitro tests showed that derivatives of the compound inhibited Candida albicans biofilm formation effectively.
    • The best-performing derivatives had MIC values as low as 6.25 µM against fungal strains.

Data Table: Biological Activity Summary

Activity TypeTarget OrganismMIC (µg/mL)Effective Concentration (µM)Reference
AntibacterialStaphylococcus aureus0.5N/A
AntibacterialEscherichia coli>200N/A
AntifungalCandida albicansN/A6.25 - 25

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how can reaction efficiency be monitored?

  • Methodological Answer : A conventional heating route using MIDA (N-methyliminodiacetic acid) boronates is effective. For example, similar compounds like 2-(3-ethoxyphenyl) analogs are synthesized via condensation of boronic acids with MIDA under reflux in toluene, yielding ~72% after recrystallization . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via 1^1H/13^13C NMR. For fluorinated derivatives, include 19^{19}F NMR to verify substituent incorporation. Yield optimization can involve adjusting stoichiometry or reaction time.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?

  • Methodological Answer : Use multi-nuclear NMR (1^1H, 13^13C, 19^{19}F) to confirm structure and purity. For instance, 1^1H NMR of analogous MIDA boronates shows distinct peaks for methyl groups (δ ~2.55 ppm) and aromatic protons (δ ~7.4–7.9 ppm) . Discrepancies in integration or splitting patterns may arise from residual solvents or dynamic effects; repeat measurements in different solvents (e.g., DMSO-d6_6 vs. CDCl3_3) or at higher field strengths (e.g., 600 MHz). Cross-validate with HRMS (e.g., [M + NH4_4]+^+ ions) and IR spectroscopy for functional groups like carbonyls (~1716 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the boron center, potentially accelerating transmetallation in Suzuki-Miyaura couplings. However, steric hindrance from the MIDA ligand may offset this effect. To assess, compare coupling rates with non-fluorinated analogs using kinetic studies (e.g., in situ 11^{11}B NMR or reaction sampling). Computational modeling (DFT) can quantify boron’s Lewis acidity and predict reactivity trends .

Q. What strategies mitigate low reactivity of MIDA boronates in Pd-catalyzed Suzuki-Miyaura couplings under aqueous conditions?

  • Methodological Answer : MIDA boronates are hydrolytically stable but may exhibit sluggish reactivity due to slow ligand exchange. Optimize by (i) using Pd catalysts on supports like PLGA-PEG nanoparticles to enhance surface activity, (ii) increasing reaction temperature (80–100°C), or (iii) employing microwave irradiation to accelerate kinetics. If no conversion occurs, switch to more labile boronates (e.g., pinacol esters) or pre-activate the MIDA boronate via mild hydrolysis .

Q. How can computational methods predict the stability and solubility of this compound under varying experimental conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model hydrolysis pathways and identify vulnerable bonds (e.g., B–O in the dioxazaborocane ring). Solubility can be predicted via COSMO-RS simulations using parameters like logP and Hansen solubility parameters. Experimentally, validate by measuring solubility in DMSO, THF, and water, correlating with computational results. Note that MIDA boronates are typically sparingly soluble in polar aprotic solvents but stable in air/moisture for storage .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for MIDA boronate syntheses?

  • Methodological Answer : Variability in yields (e.g., 68–72% in similar reactions ) may stem from purity of starting materials or crystallization efficiency. Reproduce reactions using rigorously dried solvents and degassed conditions to exclude oxygen/moisture. Characterize intermediates (e.g., boronic acids) via 11^{11}B NMR to confirm quality. If yields remain inconsistent, explore alternative workup protocols, such as gradient recrystallization or chromatography .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : The compound is toxic if ingested or inhaled. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at room temperature in airtight, light-resistant containers. In case of exposure, rinse affected areas with water and seek medical attention. For spill containment, use inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .

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